An In-depth Technical Guide to 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic Acid
An In-depth Technical Guide to 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid (also known as 5-isopropyl-1,3-oxazole-4-carboxylic acid). While specific experimental data for this compound is limited in publicly available literature, this document consolidates known information and extrapolates from closely related analogues to offer valuable insights for researchers in medicinal chemistry and drug discovery. The guide covers physicochemical properties, detailed synthetic strategies, predicted reactivity, and potential therapeutic applications, supported by established chemical principles and relevant literature.
Introduction: The Oxazole Scaffold in Modern Chemistry
The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals.[1][2][3] Oxazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[1][4] The versatility of the oxazole ring stems from its electronic properties, metabolic stability, and its ability to act as a bioisosteric replacement for other functional groups, such as esters and amides.
5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid is a member of this important class of compounds, featuring an isopropyl group at the 5-position and a carboxylic acid at the 4-position. These functional groups provide handles for further chemical modification, making it an attractive building block for the synthesis of more complex molecules with potential therapeutic value. This guide aims to provide a detailed understanding of its chemical characteristics to facilitate its use in research and development.
Physicochemical Properties
Precise experimental data for 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid is not extensively reported. However, based on its chemical structure and data from commercial suppliers, the following properties can be summarized. The pKa of the conjugate acid of the parent oxazole is approximately 0.8, indicating it is a weak base.[3] The carboxylic acid moiety is expected to have a pKa similar to other carboxylic acids.
| Property | Value/Information | Source |
| Chemical Name | 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid | - |
| Synonym | 5-Isopropyl-oxazole-4-carboxylic acid | [5] |
| CAS Number | 89006-96-2 | [5] |
| Molecular Formula | C₇H₉NO₃ | [5] |
| Molecular Weight | 155.15 g/mol | [5] |
| Appearance | White solid (predicted) | [5] |
| Purity | 97% (as per supplier) | [5] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and DMF. Limited solubility in water is anticipated. | General chemical principles |
| pKa (carboxylic acid) | Estimated to be in the range of 3-5, typical for carboxylic acids. | General chemical principles |
Synthesis Strategies
The synthesis of 4,5-disubstituted oxazoles can be achieved through various established methods. While a specific protocol for 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid is not detailed in the literature, a plausible and efficient route can be designed based on modern synthetic methodologies. A highly efficient method for the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids has been developed, which involves the in situ generation of an acylpyridinium salt followed by trapping with an isocyanoacetate.[6]
Proposed Synthetic Pathway: From Isobutyric Acid
A logical approach to the synthesis of the target molecule would start from readily available isobutyric acid and an ethyl isocyanoacetate derivative.
Caption: Proposed synthesis of 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid.
Detailed Experimental Protocol (Hypothetical)
This protocol is a well-reasoned, hypothetical procedure based on established methods for analogous compounds.[6]
Step 1: Synthesis of Ethyl 5-(Propan-2-yl)-1,3-oxazole-4-carboxylate
-
To a solution of isobutyric acid (1.0 equivalent) in dichloromethane (DCM) are added 4-(dimethylamino)pyridine (DMAP) (1.5 equivalents) and a triflylpyridinium reagent (DMAP-Tf) (1.3 equivalents) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
The mixture is stirred for 10-15 minutes to ensure the formation of the reactive acylpyridinium intermediate. The in-situ activation of the carboxylic acid is crucial for the subsequent cyclization.
-
Ethyl isocyanoacetate (1.2 equivalents) is then added to the reaction mixture.
-
The reaction is stirred at 40 °C and monitored by thin-layer chromatography (TLC) until completion (typically 1-3 hours).
-
Upon completion, the reaction mixture is quenched with water and extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired ethyl 5-(propan-2-yl)-1,3-oxazole-4-carboxylate.
Step 2: Hydrolysis to 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic Acid
-
The purified ethyl 5-(propan-2-yl)-1,3-oxazole-4-carboxylate from the previous step is dissolved in a mixture of tetrahydrofuran (THF) and water.
-
Lithium hydroxide (LiOH) (2-3 equivalents) is added, and the mixture is stirred at room temperature.
-
The progress of the saponification is monitored by TLC.[7]
-
Once the starting material is consumed, the reaction mixture is acidified to a pH of approximately 2-3 with dilute hydrochloric acid (HCl).
-
The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the final product, 5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid.
Chemical Reactivity and Stability
The reactivity of 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid is dictated by the interplay of the oxazole ring and the carboxylic acid functionality.
Reactivity of the Oxazole Ring
-
Electrophilic Substitution: The oxazole ring is generally electron-rich and can undergo electrophilic substitution, primarily at the C4 position. However, in this case, the C4 position is already substituted. The presence of the electron-donating isopropyl group at C5 may activate the ring towards electrophilic attack at other positions, though this is less common.
-
Nucleophilic Attack: The oxazole ring can be susceptible to nucleophilic attack, particularly at the C2 position, which can lead to ring-opening.[8] This reactivity is enhanced by quaternization of the ring nitrogen.
-
Cycloaddition Reactions: Oxazoles can participate as dienes in Diels-Alder reactions, leading to the formation of pyridine derivatives after the extrusion of water.[8]
-
Stability: Oxazoles are generally stable aromatic compounds.[1] However, certain substitution patterns, such as a hydroxyl group at the 5-position, can render the ring unstable to hydrolytic cleavage and decarboxylation.[9] The 5-isopropyl substitution in the target compound is expected to confer good stability.
Reactivity of the Carboxylic Acid Group
The carboxylic acid moiety at the C4 position is a versatile functional group that can undergo a variety of standard transformations:
-
Esterification: Reaction with alcohols in the presence of an acid catalyst will yield the corresponding esters.
-
Amide Formation: Coupling with amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) will produce amides. This is a key reaction for building more complex molecules for drug discovery.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
Conversion to Acid Chloride: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride will convert the carboxylic acid to the more reactive acid chloride, which can then be used in a variety of acylation reactions.
Caption: Reactivity map of 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid.
Spectroscopic Characterization (Predicted)
-
¹H NMR:
-
Oxazole Proton (H2): A singlet is expected in the downfield region, typically around δ 8.0-8.5 ppm.
-
Isopropyl Group: A septet for the CH proton and a doublet for the two CH₃ groups are expected in the aliphatic region (δ 1.2-1.5 ppm for the doublet and δ 3.0-3.5 ppm for the septet).
-
Carboxylic Acid Proton: A broad singlet, the chemical shift of which is highly dependent on concentration and solvent, is expected in the very downfield region (δ 10-13 ppm).
-
-
¹³C NMR:
-
Oxazole Carbons: The C2, C4, and C5 carbons of the oxazole ring are expected to resonate in the aromatic region (δ 120-160 ppm). The C=O of the carboxylic acid will be further downfield (δ 160-170 ppm).
-
Isopropyl Carbons: The CH and CH₃ carbons will appear in the aliphatic region.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₇H₉NO₃.[8] The fragmentation pattern would likely involve the loss of the carboxylic acid group and fragmentation of the isopropyl side chain.
-
Applications in Drug Discovery and Medicinal Chemistry
Oxazole-containing compounds are of significant interest in drug discovery.[1][11] 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid serves as a valuable building block for the synthesis of novel therapeutic agents. The carboxylic acid functionality allows for the straightforward introduction of various pharmacophores through amide bond formation, a cornerstone of medicinal chemistry library synthesis.
Potential therapeutic areas where derivatives of this compound could be explored include:
-
Anti-inflammatory Agents: Many oxazole derivatives exhibit anti-inflammatory properties.[12]
-
Antimicrobial Agents: The oxazole scaffold is present in several known antimicrobial compounds.[12]
-
Anticancer Agents: Substituted oxazoles have been investigated for their potential as anticancer drugs.
-
Agrochemicals: Oxazole derivatives have also found applications as herbicides and fungicides.[12]
Conclusion
5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid is a promising, yet underexplored, building block for chemical synthesis and drug discovery. While specific experimental data remains scarce, this guide provides a solid foundation for its synthesis, understanding of its reactivity, and exploration of its potential applications. The synthetic routes and reactivity patterns discussed herein are based on well-established principles of organic chemistry and are expected to be highly applicable. Further research into the specific properties and biological activities of this compound and its derivatives is warranted and could lead to the discovery of novel therapeutic agents.
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